CID 6397935 is primarily sourced from chemical synthesis processes in laboratory settings and industrial production facilities. It is classified under organic compounds with specific relevance to medicinal chemistry, given its structural properties and potential pharmacological applications. The compound's molecular formula is , and it has a molecular weight of approximately 414.8 g/mol .
The synthesis of CID 6397935 involves several key steps, typically beginning with the reaction of morpholine with chlorinated precursors. One prevalent method includes the reaction between morpholine and 1,1,3-trichloro-1-butene-2,4,4-triyl. This approach allows for the formation of the desired compound through controlled reaction conditions that optimize yield and purity.
In an industrial context, the production of CID 6397935 employs large-scale synthesis techniques similar to those used in laboratory settings. Continuous flow reactors and automated systems are often utilized to enhance efficiency and maintain consistent quality throughout the production process.
CID 6397935 features a complex molecular structure characterized by multiple functional groups. The IUPAC name for this compound is 4-(1,1,3-trichloro-4,4-dimorpholin-4-ylbut-1-en-2-yl)morpholine. The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C16H26Cl3N3O3 |
Molecular Weight | 414.8 g/mol |
IUPAC Name | 4-(1,1,3-trichloro-4,4-dimorpholin-4-ylbut-1-en-2-yl)morpholine |
InChI Key | YVWFFAAZXOIGDJ-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C(C(C(=C(Cl)Cl)N2CCOCC2)Cl)N3CCOCC3 |
This structure indicates significant chlorination, which may influence its reactivity and biological interactions .
CID 6397935 can undergo various chemical reactions typical for chlorinated organic compounds:
These reactions highlight the versatility of CID 6397935 in synthetic organic chemistry.
The physical properties of CID 6397935 include:
Key chemical properties include:
CID 6397935 has several scientific uses primarily in research settings:
The ongoing exploration of this compound's properties could lead to new therapeutic agents or novel materials in various fields .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3